molecular formula C11H10N2O4S B1523816 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1269151-16-7

1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1523816
M. Wt: 266.28 g/mol
InChI Key: FEHVIIQOIDBVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds often involves the use of mesyl chloride or tosyl chloride, where the neutral alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-(Methylsulfonyl)phenylboronic acid has been analyzed. It has a molecular formula of CHBOS, an average mass of 200.020 Da, and a Monoisotopic mass of 200.031464 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like 2-(Methylsulfonyl)phenylboronic acid have been studied. For example, it has been found that these compounds are only marginally stable in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-(Methylsulfonyl)phenylboronic acid have been analyzed. It has a density of 1.4±0.1 g/cm3, a boiling point of 469.2±51.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Synthetic Methodologies and Catalysis

Methanesulfonic acid, a related compound, has been utilized as an efficient catalyst in synthetic chemistry, such as in the synthesis of aromatic and aliphatic benzothiazoles from carboxylic acids. This demonstrates the potential utility of methanesulfonyl compounds in facilitating various chemical transformations (Sharghi & Asemani, 2009). Furthermore, novel biological-based nano organo solid acids have been explored for their catalytic applications in synthesizing various organic compounds, indicating the role of sulfonamide and methanesulfonyl groups in promoting green chemistry approaches (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Biological and Pharmaceutical Applications

Research on novel pyrazole methanesulfonates has shown insecticidal activity, highlighting the potential of methanesulfonylphenyl-pyrazole derivatives in developing new agrochemicals. These studies emphasize the importance of structural modifications to enhance activity and reduce toxicity (Finkelstein & Strock, 1997). Additionally, celecoxib analogues incorporating the methanesulfonylphenyl group have been synthesized, demonstrating dual inhibitory activities against cyclooxygenases and 5-lipoxygenase, which are crucial targets in anti-inflammatory therapy (Chowdhury et al., 2009).

Advanced Material Synthesis

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, showcasing the role of sulfonamide and related functionalities in developing materials with potential environmental applications, including luminescence sensing and pesticide removal. This highlights the versatility of methanesulfonyl and related groups in materials science (Zhao et al., 2017).

Safety And Hazards

The safety data sheet for similar compounds like Methanesulfonyl chloride indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

1-(2-methylsulfonylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHVIIQOIDBVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1269151-16-7
Record name 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.